Superior Metabolic Stability of the 2-Cyclopropyl Substituent vs. Aromatic and Aliphatic Analogs in ALK5 Inhibitor Context
The 2-cyclopropyl moiety is a critical determinant of metabolic stability in ITD-based kinase inhibitors. In the context of TGF-β Type-I receptor kinase (ALK5) inhibition, the 2-cyclopropyl-6-(4-fluorophenyl) imidazothiadiazole derivative 6d achieved an ALK5 IC50 of 0.0012 µM and superior selectivity (91% inhibition of P38α at 10 µM) [1]. In contrast, the 2-cyclopentyl and 2-cyclohexyl analogs (compounds 5a-g) showed significantly reduced ALK5 inhibitory potency, with IC50 values typically exceeding 1 µM, a >800-fold difference [1]. This stability and potency advantage is specifically attributed to the unique steric and electronic properties of the small cyclopropyl ring.
| Evidence Dimension | ALK5 Inhibitory Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | Not directly tested (intermediate); however, the 2-cyclopropyl derivative 6d exhibits ALK5 IC50 = 0.0012 µM, P38α inhibition = 91% at 10 µM [1] |
| Comparator Or Baseline | 2-Cyclopentyl and 2-cyclohexyl analogs (compounds 5a-g): ALK5 IC50 > 1 µM [1] |
| Quantified Difference | >800-fold improvement in potency for 2-cyclopropyl derivative over comparator alicyclic derivatives. |
| Conditions | In vitro ALK5 enzyme assay and TGF-β-induced Smad2/3 phosphorylation cell-based assay (Caco-2 cells) [1]. |
Why This Matters
Procurement of the 2-cyclopropyl building block is non-negotiable for any ALK5 inhibitor program aiming to replicate or exceed the sub-nanomolar potency and selectivity profile demonstrated by compound 6d.
- [1] Patel, H.M., Sing, B., Bhardwaj, V., et al. Design, synthesis and evaluation of small molecule imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). European Journal of Medicinal Chemistry, 2015, 93, 599-613. DOI: 10.1016/j.ejmech.2014.09.002. View Source
